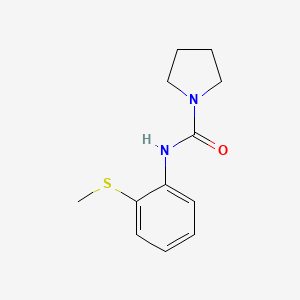
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MPAC belongs to the class of pyrrolidine carboxamide derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been suggested that N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and receptors in the body. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to bind to the dopamine transporter, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potential therapeutic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further study. However, one limitation of using N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may also be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, the development of more soluble forms of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide may allow for its use in a wider range of experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-methylthiophenol with pyrrolidine-1-carboxylic acid and isocyanate. This reaction results in the formation of N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide as a white solid.
Applications De Recherche Scientifique
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-7-3-2-6-10(11)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHCGJNNHLTKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
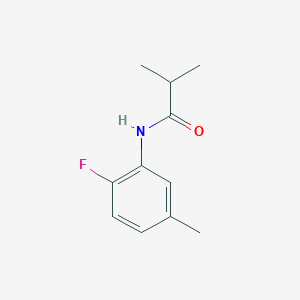
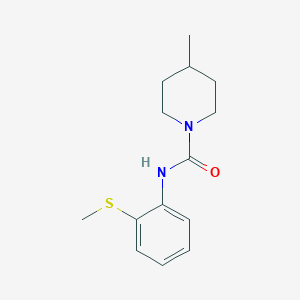
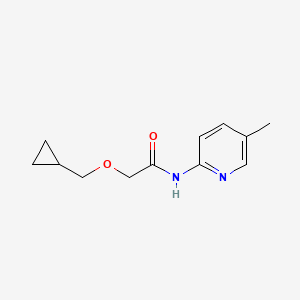
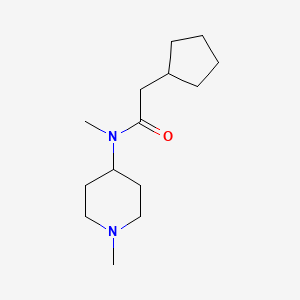
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
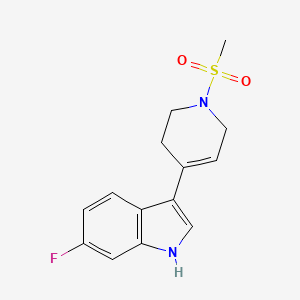

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)
